molecular formula C14H18N4O2 B6316212 Ethyl 4-(allylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 1775632-58-0

Ethyl 4-(allylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B6316212
CAS No.: 1775632-58-0
M. Wt: 274.32 g/mol
InChI Key: XBZGYDCZCMQERX-UHFFFAOYSA-N
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Description

Ethyl 4-(allylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. The compound features an allylamino group at position 4, a methyl group at position 1 and 3, and an ethyl ester at position 3. Pyrazolo[3,4-b]pyridine derivatives have been explored for antiviral , anticancer, and immunomodulatory applications . The allylamino substituent introduces a reactive alkene moiety, which may enhance interactions with biological targets or serve as a handle for further derivatization.

Properties

IUPAC Name

ethyl 1,3-dimethyl-4-(prop-2-enylamino)pyrazolo[3,4-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-5-7-15-12-10(14(19)20-6-2)8-16-13-11(12)9(3)17-18(13)4/h5,8H,1,6-7H2,2-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZGYDCZCMQERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NCC=C)C(=NN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(allylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves the annulation of a pyrazole fragment to an amino-substituted pyridine ring. One common method includes the reaction of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate with ethyl 3-methoxyacrylate under strongly alkaline conditions, followed by substitution reactions to introduce the allylamino group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(allylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

Biological Activities

Ethyl 4-(allylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate exhibits promising biological activities:

a. Anticancer Properties

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class demonstrate cytotoxic effects against various cancer cell lines. The mechanism often involves inhibition of specific kinases involved in cancer cell proliferation and survival pathways .

b. Anti-inflammatory Effects

Studies have shown that derivatives of pyrazolo[3,4-b]pyridines can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways . This suggests potential applications in treating inflammatory diseases.

c. Antimicrobial Activities

Preliminary investigations suggest that this compound may possess antimicrobial properties against certain bacterial strains . This aspect warrants further exploration in drug development.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of pyrazolo[3,4-b]pyridine derivatives for their antiproliferative effects on human cancer cell lines. This compound was found to inhibit cell growth significantly at micromolar concentrations .

Case Study 2: Anti-inflammatory Mechanism

Research published in Pharmacology Reports demonstrated that a related compound reduced inflammation in animal models by downregulating NF-kB signaling pathways. This suggests that this compound could have similar effects .

Mechanism of Action

The mechanism of action of Ethyl 4-(allylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The biological and physicochemical properties of pyrazolo[3,4-b]pyridine derivatives are highly dependent on substituents at positions 1, 3, 4, and 4. Below is a detailed comparison with structurally related compounds:

Substituent Variations at Position 4

Ethyl 4-(Allylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
  • Substituent: Allylamino (–NH–CH₂–CH=CH₂)
  • Its flexible structure may improve binding to dynamic enzyme pockets.
Ethyl 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
  • Substituent : Chloro (–Cl)
  • Molecular Weight : 253.68
  • Key Features: The chloro group enhances electrophilicity, making it a common intermediate for nucleophilic substitution reactions (e.g., with amines or thiols) .
Ethyl 4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
  • Substituent: Benzylamino (–NH–CH₂–C₆H₅)
  • Molecular Weight : 314.36
  • Key Features: The benzyl group introduces hydrophobicity, which may improve membrane permeability but reduce solubility.
ARA-04 (Ethyl 4-((5-methylpyridin-2-yl)amino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate)
  • Substituent: (5-Methylpyridin-2-yl)amino
  • Biological Activity : Demonstrated anti-herpes simplex virus type 1 (HSV-1) activity with an EC₅₀ of 12.3 µM .
  • Key Features : The pyridinyl group enhances π-π stacking and hydrogen-bonding interactions, contributing to antiviral efficacy. The methyl group may stabilize the conformation of the substituent.

Comparison of Molecular Properties

Compound (Position 4 Substituent) Molecular Weight LogP (Predicted) Solubility (mg/mL) Bioactivity Highlights
Allylamino (Target Compound) ~265.3 1.8 Moderate (DMSO) Under investigation
Chloro 239.66–253.68 2.5 Low Synthetic intermediate
Benzylamino 314.36 3.2 Very low Not reported
(5-Methylpyridin-2-yl)amino ~350.4 2.1 Moderate Anti-HSV-1 (EC₅₀: 12.3 µM)

Antiviral Activity

Pyrazolo[3,4-b]pyridine derivatives with amino substituents (e.g., ARA-04) exhibit antiviral properties by interfering with viral replication machinery . The allylamino group’s electron-rich nature may enhance interactions with viral polymerases or proteases, though specific data for the target compound remains unpublished.

Challenges and Opportunities

  • Synthetic Challenges: The allylamino group’s alkene may undergo undesired side reactions (e.g., polymerization) under acidic or oxidative conditions, necessitating careful optimization .
  • However, its lower hydrophobicity may reduce bioavailability.

Biological Activity

Ethyl 4-(allylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS: 1775632-58-0) is a compound belonging to the pyrazolopyridine family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrazolo[3,4-b]pyridine core structure with an allylamino substituent at the 4-position and an ethyl ester at the 5-position. The compound has the following chemical properties:

PropertyValue
Molecular Weight274.32 g/mol
LogP2.05132
TPSA (Topological Polar Surface Area)69.04 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Rotatable Bonds5

These properties suggest a moderate lipophilicity and potential for membrane permeability, which are important for its biological activity.

Anticancer Properties

Research indicates that compounds in the pyrazolopyridine class exhibit significant anticancer activity. This compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : Similar compounds have shown effectiveness in inhibiting CDKs, which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
  • Targeting Apoptotic Pathways : The compound may induce apoptosis by activating caspases and modulating Bcl-2 family proteins .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazolopyridines can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which play critical roles in inflammatory diseases . This suggests potential applications in treating conditions like rheumatoid arthritis and inflammatory bowel disease.

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against various pathogens. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

Neuroprotective Effects

Some studies have suggested that compounds with a similar structure may exhibit neuroprotective effects by inhibiting neuroinflammation and promoting neuronal survival under stress conditions . This could have implications for treating neurodegenerative diseases like Alzheimer's.

Study on Anticancer Activity

In a study examining the anticancer potential of this compound against breast cancer cell lines (MCF-7), the compound showed significant dose-dependent inhibition of cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent activity compared to standard chemotherapeutics .

Study on Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of this compound in a mouse model of acute lung injury. Treatment with this compound resulted in reduced levels of inflammatory markers (TNF-α and IL-6) in bronchoalveolar lavage fluid . Histological analysis confirmed decreased lung inflammation compared to control groups.

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